molecular formula C26H36BrNO2 B5138999 4-(4-bromophenyl)-1-(3,5-di-tert-butyl-4-hydroxybenzyl)-4-piperidinol

4-(4-bromophenyl)-1-(3,5-di-tert-butyl-4-hydroxybenzyl)-4-piperidinol

Cat. No. B5138999
M. Wt: 474.5 g/mol
InChI Key: HELGZVUPGSJPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-bromophenyl)-1-(3,5-di-tert-butyl-4-hydroxybenzyl)-4-piperidinol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

4-(4-bromophenyl)-1-(3,5-di-tert-butyl-4-hydroxybenzyl)-4-piperidinol has been studied for its potential applications in various fields including medicinal chemistry, pharmacology, and materials science. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-1-(3,5-di-tert-butyl-4-hydroxybenzyl)-4-piperidinol is not fully understood. However, it has been suggested that it may act as a free radical scavenger, protecting cells from oxidative damage. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-bromophenyl)-1-(3,5-di-tert-butyl-4-hydroxybenzyl)-4-piperidinol has a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cancer cell growth. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-bromophenyl)-1-(3,5-di-tert-butyl-4-hydroxybenzyl)-4-piperidinol in lab experiments is its antioxidant and anti-inflammatory properties, which make it a useful tool for studying oxidative stress and inflammation-related diseases. However, one limitation is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-(4-bromophenyl)-1-(3,5-di-tert-butyl-4-hydroxybenzyl)-4-piperidinol. One area of interest is its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Another area of interest is its potential use in the development of new materials with antioxidant properties. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of 4-(4-bromophenyl)-1-(3,5-di-tert-butyl-4-hydroxybenzyl)-4-piperidinol involves the reaction of 4-bromoaniline with 3,5-di-tert-butyl-4-hydroxybenzaldehyde in the presence of a base to form the corresponding Schiff base. The Schiff base is then reduced using sodium borohydride to yield the final product.

properties

IUPAC Name

4-(4-bromophenyl)-1-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36BrNO2/c1-24(2,3)21-15-18(16-22(23(21)29)25(4,5)6)17-28-13-11-26(30,12-14-28)19-7-9-20(27)10-8-19/h7-10,15-16,29-30H,11-14,17H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELGZVUPGSJPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCC(CC2)(C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-1-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]piperidin-4-ol

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